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molecular formula C4H10O2 B1301861 (R)-(-)-1-Methoxy-2-propanol CAS No. 4984-22-9

(R)-(-)-1-Methoxy-2-propanol

Cat. No. B1301861
M. Wt: 90.12 g/mol
InChI Key: ARXJGSRGQADJSQ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08829007B2

Procedure details

To a solution of (1S,3R)—N1-[2-[5-chloro-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridin-3-yl]-5-fluoro-pyrimidin-4-yl]cyclohexane-1,3-diamine, 20c, (50 mg, 0.09 mmol) in methanol (2 mL) was added 2-(methoxymethyl)oxirane (9.4 mg, 0.11 mmol) and the reaction mixture was heated in the microwave to 140° C. for 10 min. 1M aqueous LiOH (1.0 mL, 1.0 mmol) was added, and the reaction mixture was heated in the microwave to 130° C. for 10 min. The solvent was evaporated under reduced pressure, and the residue was purified by HPLC, using 5-70% CH3CN//H2O with 0.1% TFA over 15 minutes. The purified fractions were concentrated, redissolved in MeOH and passed through a carbonate-PS column to provide the free base of the desired product 1-[[(1R,3S)-3-[[2-(5-chloro-1H-pyrrolo[2, 3-1)]pyridin-3-yl)-5-fluoro-pyrimidin-4-yl]amino]cyclohexyl]amino]-3-methoxy-propan-2-ol, 610.
Name
(1S,3R)—N1-[2-[5-chloro-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridin-3-yl]-5-fluoro-pyrimidin-4-yl]cyclohexane-1,3-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
20c
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
9.4 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]3[N:16]=[C:15]([NH:17][C@H:18]4[CH2:23][CH2:22][CH2:21][C@@H:20]([NH2:24])[CH2:19]4)[C:14]([F:25])=[CH:13][N:12]=3)=[CH:9][N:8](S(C3C=CC(C)=CC=3)(=O)=O)[C:5]2=[N:6][CH:7]=1.ClC1C=C2C(C3N=C(N[C@@H]4CCC[C@H](N)C4)C(F)=CN=3)=CN(S(C3C=CC(C)=CC=3)(=O)=O)C2=NC=1.[CH3:71][O:72][CH2:73][CH:74]1[CH2:76][O:75]1.[Li+].[OH-]>CO>[Cl:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]3[N:16]=[C:15]([NH:17][C@H:18]4[CH2:23][CH2:22][CH2:21][C@@H:20]([NH:24][CH2:76][CH:74]([OH:75])[CH2:73][O:72][CH3:71])[CH2:19]4)[C:14]([F:25])=[CH:13][N:12]=3)=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.[CH3:71][O:72][CH2:73][CH:74]([OH:75])[CH3:76] |f:3.4|

Inputs

Step One
Name
(1S,3R)—N1-[2-[5-chloro-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridin-3-yl]-5-fluoro-pyrimidin-4-yl]cyclohexane-1,3-diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(=NC1)N(C=C2C2=NC=C(C(=N2)N[C@@H]2C[C@@H](CCC2)N)F)S(=O)(=O)C2=CC=C(C=C2)C
Name
20c
Quantity
50 mg
Type
reactant
Smiles
ClC=1C=C2C(=NC1)N(C=C2C2=NC=C(C(=N2)N[C@H]2C[C@H](CCC2)N)F)S(=O)(=O)C2=CC=C(C=C2)C
Name
Quantity
9.4 mg
Type
reactant
Smiles
COCC1OC1
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated in the microwave to 130° C. for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by HPLC
CUSTOM
Type
CUSTOM
Details
over 15 minutes
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
The purified fractions were concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in MeOH

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=NC1)NC=C2C2=NC=C(C(=N2)N[C@@H]2C[C@@H](CCC2)NCC(COC)O)F
Name
Type
product
Smiles
COCC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08829007B2

Procedure details

To a solution of (1S,3R)—N1-[2-[5-chloro-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridin-3-yl]-5-fluoro-pyrimidin-4-yl]cyclohexane-1,3-diamine, 20c, (50 mg, 0.09 mmol) in methanol (2 mL) was added 2-(methoxymethyl)oxirane (9.4 mg, 0.11 mmol) and the reaction mixture was heated in the microwave to 140° C. for 10 min. 1M aqueous LiOH (1.0 mL, 1.0 mmol) was added, and the reaction mixture was heated in the microwave to 130° C. for 10 min. The solvent was evaporated under reduced pressure, and the residue was purified by HPLC, using 5-70% CH3CN//H2O with 0.1% TFA over 15 minutes. The purified fractions were concentrated, redissolved in MeOH and passed through a carbonate-PS column to provide the free base of the desired product 1-[[(1R,3S)-3-[[2-(5-chloro-1H-pyrrolo[2, 3-1)]pyridin-3-yl)-5-fluoro-pyrimidin-4-yl]amino]cyclohexyl]amino]-3-methoxy-propan-2-ol, 610.
Name
(1S,3R)—N1-[2-[5-chloro-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridin-3-yl]-5-fluoro-pyrimidin-4-yl]cyclohexane-1,3-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
20c
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
9.4 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]3[N:16]=[C:15]([NH:17][C@H:18]4[CH2:23][CH2:22][CH2:21][C@@H:20]([NH2:24])[CH2:19]4)[C:14]([F:25])=[CH:13][N:12]=3)=[CH:9][N:8](S(C3C=CC(C)=CC=3)(=O)=O)[C:5]2=[N:6][CH:7]=1.ClC1C=C2C(C3N=C(N[C@@H]4CCC[C@H](N)C4)C(F)=CN=3)=CN(S(C3C=CC(C)=CC=3)(=O)=O)C2=NC=1.[CH3:71][O:72][CH2:73][CH:74]1[CH2:76][O:75]1.[Li+].[OH-]>CO>[Cl:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]3[N:16]=[C:15]([NH:17][C@H:18]4[CH2:23][CH2:22][CH2:21][C@@H:20]([NH:24][CH2:76][CH:74]([OH:75])[CH2:73][O:72][CH3:71])[CH2:19]4)[C:14]([F:25])=[CH:13][N:12]=3)=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.[CH3:71][O:72][CH2:73][CH:74]([OH:75])[CH3:76] |f:3.4|

Inputs

Step One
Name
(1S,3R)—N1-[2-[5-chloro-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridin-3-yl]-5-fluoro-pyrimidin-4-yl]cyclohexane-1,3-diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(=NC1)N(C=C2C2=NC=C(C(=N2)N[C@@H]2C[C@@H](CCC2)N)F)S(=O)(=O)C2=CC=C(C=C2)C
Name
20c
Quantity
50 mg
Type
reactant
Smiles
ClC=1C=C2C(=NC1)N(C=C2C2=NC=C(C(=N2)N[C@H]2C[C@H](CCC2)N)F)S(=O)(=O)C2=CC=C(C=C2)C
Name
Quantity
9.4 mg
Type
reactant
Smiles
COCC1OC1
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated in the microwave to 130° C. for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by HPLC
CUSTOM
Type
CUSTOM
Details
over 15 minutes
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
The purified fractions were concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in MeOH

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=NC1)NC=C2C2=NC=C(C(=N2)N[C@@H]2C[C@@H](CCC2)NCC(COC)O)F
Name
Type
product
Smiles
COCC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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